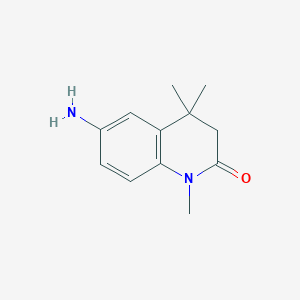

6-Amino-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

Description

6-Amino-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic heterocyclic compound featuring a dihydroquinolinone core with amino, methyl, and trimethyl substitutions. The compound is listed as discontinued by CymitQuimica, indicating specialized applications or challenges in synthesis .

Properties

IUPAC Name |

6-amino-1,4,4-trimethyl-3H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-12(2)7-11(15)14(3)10-5-4-8(13)6-9(10)12/h4-6H,7,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYEXBLVNQJHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N(C2=C1C=C(C=C2)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599634 | |

| Record name | 6-Amino-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144583-88-0 | |

| Record name | 6-Amino-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminoacetophenone with isobutyraldehyde in the presence of a catalyst can lead to the formation of the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

6-Amino-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Core Modifications

- Target Compound: 6-Amino-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one Substituents: Amino (-NH₂) at C6; methyl (-CH₃) at N1; two methyl groups at C4 .

- Analogs: 6-Amino-1-ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: Ethyl group at N1 instead of methyl . 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one: Lacks the C4 dimethyl groups . CHNQD-00603: 4-Phenyl core with C3 methoxy and C4 hydroxyl groups, enhancing osteogenic activity . Triazole-containing derivatives: Substituents like heptyl or fluorobenzyl at N1, coupled with a triazole-iminoethyl group at C6 .

Functional Group Variations

- Amino Motifs: Compounds in the DQN1-13 series feature morpholine, piperazine, or diethylamine linkers, influencing acetylcholinesterase inhibition .

- Ring-Opened Derivatives: Removal of the dihydroquinolinone core reduces antidepressant efficacy, underscoring the scaffold’s importance .

Physicochemical Properties

- Melting Points: Fluorinated benzyl derivatives (e.g., 4-fluorobenzyl) exhibit elevated melting points (290–292°C), likely due to enhanced crystallinity . Non-fluorinated analogs (e.g., heptyl) melt at 215–216°C .

- Solubility: Amino and hydroxyl groups improve aqueous solubility, whereas lipophilic substituents (e.g., benzyl) enhance membrane permeability .

Osteogenic Differentiation

Central Nervous System (CNS) Activity

Antidepressant Effects

- 3,4-Dihydroquinolin-2(1H)-one Derivatives: Exhibit reduced immobility time in forced swim tests (FST), indicating serotonin/norepinephrine modulation .

Biological Activity

6-Amino-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is a compound belonging to the quinoline family, characterized by its unique structure that includes an amino group and three methyl groups. This specific substitution pattern enhances its biological activity and potential therapeutic applications. The compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C12H16N2O

- Molecular Weight : 204.27 g/mol

- CAS Number : 144583-88-0

Synthesis

The synthesis of this compound can be achieved through various methods. One notable method involves the reaction of 6-Nitro-3,4-dihydroquinolin-2(1H)-one with iron and ammonium chloride, which reduces the nitro group to an amino group.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Recent studies have shown that it inhibits cancer cell proliferation in various cancer lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 10 ± 2 |

| MCF-7 (Breast cancer) | 15 ± 3 |

| HeLa (Cervical cancer) | 20 ± 5 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

The biological activity of this compound is mediated through interactions with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may inhibit certain kinases involved in signal transduction pathways critical for cell survival and proliferation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of various quinoline derivatives, including this compound. Results indicated a strong correlation between structural modifications and antibacterial potency.

- Anticancer Mechanism Investigation : Another study explored the cellular mechanisms by which this compound induces apoptosis in cancer cells. The results highlighted mitochondrial depolarization as a key event in the apoptotic pathway triggered by the compound.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other quinoline derivatives:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 6-Amino-3,4-dihydroquinolin-2(1H)-one | 22246-13-5 | 0.94 |

| 5-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one | 697738-98-0 | 0.96 |

| 7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one | 53841-98-8 | 0.96 |

This table illustrates that while structural similarities exist among these compounds, their biological activities can vary significantly based on specific substitutions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.